molecular formula C6H6FNO2 B13041587 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13041587
M. Wt: 143.12 g/mol
InChI Key: DWMUMHHIWKDMHF-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid typically involves the fluorination of pyrrole derivatives. One common method is the electrophilic fluorination of N-methylpyrrole using elemental fluorine or xenon difluoride. The reaction conditions must be carefully controlled to prevent polymerization and ensure regioselectivity .

Industrial Production Methods

Industrial production methods for fluorinated pyrroles often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the modulation of biological pathways and the exertion of desired effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylicacid is unique due to the presence of both a fluorine atom and a methyl group on the pyrrole ring. This combination enhances its stability, reactivity, and potential for various applications compared to non-fluorinated or differently substituted pyrroles.

Biological Activity

3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antiviral applications. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid typically involves the electrophilic fluorination of 5-methyl-1H-pyrrole-2-carboxylic acid derivatives. Recent studies have demonstrated various synthetic routes, including the use of Selectfluor as a fluorinating agent, which has been shown to yield high conversions with minimal side products .

Synthesis Overview

StepReaction TypeKey ReagentsYield
1Electrophilic FluorinationSelectfluorHigh
2Vilsmeier-Haack FormylationDMF, oxalyl chloride68%

Biological Activity

The biological activity of 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid has been investigated primarily for its antibacterial and antiviral properties.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) against S. aureus has been reported as low as 1 μg/mL, demonstrating significant efficacy . Additionally, analogs of this compound have shown IC50 values below 32 nM against bacterial DNA gyrase, suggesting strong inhibition potential .

Case Studies

Several case studies highlight the therapeutic potential of pyrrole derivatives:

  • Antibacterial Efficacy : A study evaluated several pyrrole derivatives, including 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid, against multidrug-resistant bacterial strains. The results indicated that modifications to the pyrrole ring significantly enhanced antibacterial potency while reducing lipophilicity .
  • Antiviral Screening : In a screening of various heterocyclic compounds for antiviral activity, derivatives similar to 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid showed promising results against the herpes simplex virus (HSV) and vesicular stomatitis virus (VSV), with some compounds exhibiting EC50 values in the low micromolar range .

Properties

Molecular Formula

C6H6FNO2

Molecular Weight

143.12 g/mol

IUPAC Name

3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H6FNO2/c1-3-2-4(7)5(8-3)6(9)10/h2,8H,1H3,(H,9,10)

InChI Key

DWMUMHHIWKDMHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)O)F

Origin of Product

United States

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